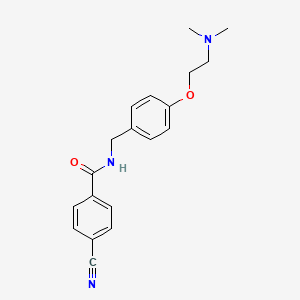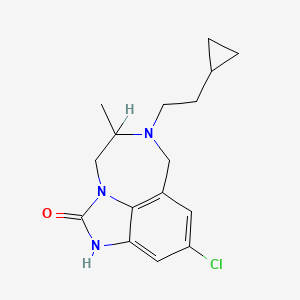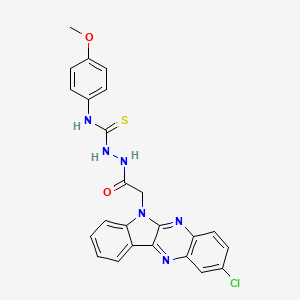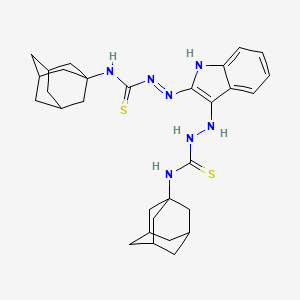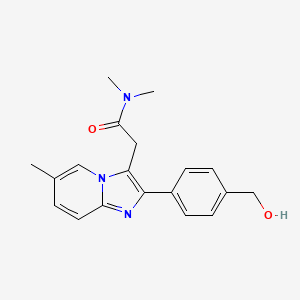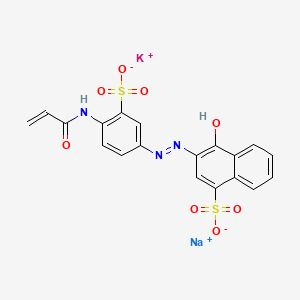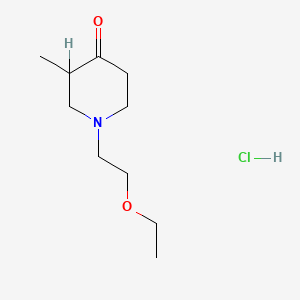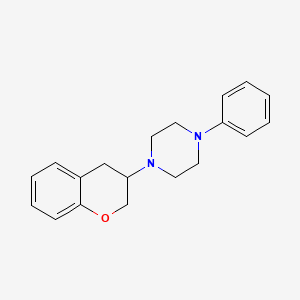
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-二氢-2H-1-苯并吡喃-3-基)-4-苯基哌嗪是一种复杂的有机化合物,属于苯并吡喃类和哌嗪类。
准备方法
合成路线和反应条件
1-(3,4-二氢-2H-1-苯并吡喃-3-基)-4-苯基哌嗪的合成通常涉及在特定条件下,3,4-二氢-2H-1-苯并吡喃与4-苯基哌嗪的反应。该反应通常在催化剂存在下,并在受控温度和压力下进行,以确保以高产率和纯度获得所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及更可扩展的方法,例如连续流动合成或间歇式处理。这些方法旨在优化反应条件,降低生产成本,并确保最终产品的一致质量。
化学反应分析
反应类型
1-(3,4-二氢-2H-1-苯并吡喃-3-基)-4-苯基哌嗪可以发生各种化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除,通常导致氧化物或其他含氧化合物的形成。
还原: 该反应涉及氢的添加或氧的去除,导致还原产物的形成。
取代: 该反应涉及用另一个原子或原子团取代分子中的一个原子或原子团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 常用的取代反应试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子、胺类)。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
科学研究应用
1-(3,4-二氢-2H-1-苯并吡喃-3-基)-4-苯基哌嗪在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块,并在各种化学反应中用作试剂。
生物学: 它被研究其潜在的生物活性,包括其对细胞过程的影响及其与生物大分子的相互作用。
医学: 它被研究其潜在的治疗应用,包括用作治疗各种疾病的候选药物。
工业: 它被用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
1-(3,4-二氢-2H-1-苯并吡喃-3-基)-4-苯基哌嗪的作用机制涉及它与体内特定分子靶点和途径的相互作用。这些相互作用会导致各种生物效应,例如调节酶活性,改变细胞信号通路,以及改变基因表达。确切的作用机制取决于该化合物的使用环境和所研究的生物系统。
相似化合物的比较
1-(3,4-二氢-2H-1-苯并吡喃-3-基)-4-苯基哌嗪可以与其他类似化合物进行比较,例如:
3,4-二氢-2H-1-苯并吡喃: 该化合物共用苯并吡喃核心结构,但缺少哌嗪部分。
4-苯基哌嗪: 该化合物含有带有苯基的哌嗪环,但缺少苯并吡喃结构。
1-(3,4-二氢-2H-1-苯并吡喃-3-基)-4-苯基哌嗪的独特之处在于它结合了苯并吡喃和哌嗪结构,赋予其独特的化学和生物学特性,这些特性在单个组分中不存在。
属性
CAS 编号 |
83823-52-3 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-chromen-3-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C19H22N2O/c1-2-7-17(8-3-1)20-10-12-21(13-11-20)18-14-16-6-4-5-9-19(16)22-15-18/h1-9,18H,10-15H2 |
InChI 键 |
GVDKPJIEHKCNNK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2CC3=CC=CC=C3OC2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


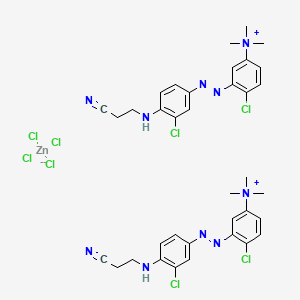

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)

![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)
